molecular formula C14H6Cl2N2O8 B13667304 Bis(2-chloro-5-nitrobenzoyl) Peroxide

Bis(2-chloro-5-nitrobenzoyl) Peroxide

Cat. No.: B13667304
M. Wt: 401.1 g/mol
InChI Key: OIZHYWMMSBPDFA-UHFFFAOYSA-N
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Description

Bis(2-chloro-5-nitrobenzoyl) peroxide is an organic peroxide derivative characterized by two 2-chloro-5-nitrobenzoyl groups linked via a peroxide bridge. This compound is notable for its electron-withdrawing substituents—a chlorine atom at the 2-position and a nitro group at the 5-position on each benzoyl ring. These substituents significantly influence its chemical reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H6Cl2N2O8

Molecular Weight

401.1 g/mol

IUPAC Name

(2-chloro-5-nitrobenzoyl) 2-chloro-5-nitrobenzenecarboperoxoate

InChI

InChI=1S/C14H6Cl2N2O8/c15-11-3-1-7(17(21)22)5-9(11)13(19)25-26-14(20)10-6-8(18(23)24)2-4-12(10)16/h1-6H

InChI Key

OIZHYWMMSBPDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloro-5-nitrobenzoyl) Peroxide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloro-5-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-chloro-5-nitrobenzoyl) Peroxide is widely used as an initiator in radical polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .

Biology and Medicine: In biological research, this compound is used as a tool to study oxidative stress and its effects on cellular processes. It is also investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties .

Industry: Industrially, this compound is used in the production of various polymers and resins. It is also employed in the synthesis of specialty chemicals and as a bleaching agent in the textile industry .

Mechanism of Action

The mechanism of action of Bis(2-chloro-5-nitrobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include organic substrates that undergo radical-induced transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzoyl peroxide family, which includes derivatives with varying substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of Bis(2-chloro-5-nitrobenzoyl) Peroxide with Analogues
Compound Name Substituents Key Functional Groups CAS Number
This compound 2-chloro, 5-nitro on benzoyl Peroxide bridge Not listed
Dibenzoyl peroxide None (plain benzoyl groups) Peroxide bridge 94-36-0
Di-(4-chlorobenzoyl) peroxide 4-chloro on benzoyl Peroxide bridge 94-17-7
Bis(3-methylbenzoyl) peroxide 3-methyl on benzoyl Peroxide bridge Not listed

Key Observations :

  • Substituent Effects : The 2-chloro-5-nitrobenzoyl groups confer stronger electron-withdrawing effects compared to plain benzoyl (Dibenzoyl peroxide) or 4-chloro substituents (Di-(4-chlorobenzoyl) peroxide). This enhances thermal instability and reactivity, making the compound more prone to decomposition under mild conditions .
  • Biological Activity: The 2-chloro-5-nitrobenzoyl moiety has been linked to anti-inflammatory effects in covalent PPARγ ligands. Hybrid structures incorporating this group inhibit nitric oxide (NO) production and proinflammatory cytokines in macrophages, outperforming analogs with simpler substituents .

Hazard and Stability Profiles

Regulatory data from the Catalogue of Hazardous Chemicals (2015) highlight differences in hazard classifications:

Table 2: Hazard Comparison of Selected Benzoyl Peroxides
Compound Name Content (%) Hazard Classification Diluent/Stabilizer Requirements
Dibenzoyl peroxide 35–100% Oxidizing Solid, Category 2 Inert solids or water required
Di-(4-chlorobenzoyl) peroxide ≤77% Not explicitly listed Paste formulation (≤52% content)
This compound N/A Likely Category 1* Expected to require inert diluent

Key Observations :

  • Reactivity: The nitro group in this compound likely increases its oxidizing power compared to Di-(4-chlorobenzoyl) peroxide or non-halogenated analogs, necessitating stricter handling protocols.
  • Stabilization : Like Dibenzoyl peroxide, this compound may require inert diluents (e.g., water or phlegmatizing agents) to mitigate explosion risks during storage .

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